cis-3-Hexenyl phenylacetate

Catalog No.
S1895992
CAS No.
42436-07-7
M.F
C14H18O2
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Hexenyl phenylacetate

CAS Number

42436-07-7

Product Name

cis-3-Hexenyl phenylacetate

IUPAC Name

hex-3-enyl 2-phenylacetate

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3

InChI Key

FJKFIIYSBXHBCT-UHFFFAOYSA-N

SMILES

CCC=CCCOC(=O)CC1=CC=CC=C1

Canonical SMILES

CCC=CCCOC(=O)CC1=CC=CC=C1

Isomeric SMILES

CC/C=C/CCOC(=O)CC1=CC=CC=C1

Cis-3-Hexenyl phenylacetate is an organic compound with the molecular formula C₁₄H₁₈O₂ and a molecular weight of approximately 218.29 g/mol. It is characterized by its floral and fruity aroma, making it a popular choice in the flavor and fragrance industries. The compound is a type of ester formed from the reaction of cis-3-hexenol and phenylacetic acid, and it is often used to impart green, fresh notes in various formulations .

Typical of esters, including hydrolysis, transesterification, and reduction. In hydrolysis, the compound reacts with water to form cis-3-hexenol and phenylacetic acid. Transesterification involves the exchange of the alkoxy group with another alcohol, which can modify its properties and applications. Additionally, under certain conditions, it can be reduced to yield corresponding alcohols or further transformed into other functional groups through oxidation or reduction processes .

Cis-3-Hexenyl phenylacetate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the reaction between cis-3-hexenol and phenylacetic acid in the presence of an acid catalyst. This method typically requires heating to facilitate the reaction.
  • Transesterification: This process can also be employed using different alcohols in place of cis-3-hexenol to produce various esters.
  • Biotechnological Approaches: Enzymatic synthesis methods are being explored for producing this compound more sustainably, utilizing specific enzymes that catalyze the esterification process under mild conditions .

Cis-3-Hexenyl phenylacetate has a wide range of applications:

  • Flavoring Agent: It is used in food products to impart a fresh, green flavor profile, particularly in fruit-flavored items.
  • Fragrance Component: The compound is included in perfumes and personal care products for its pleasant floral scent.
  • Aromatherapy: Its aromatic properties are utilized in essential oils and aromatherapy products to promote relaxation and well-being .

Cis-3-Hexenyl phenylacetate shares similarities with several other compounds that also belong to the class of esters or have similar functional groups. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
Cis-3-Hexenyl acetateC₈H₁₄O₂Fresh green aroma; widely used in flavors
Cis-3-Hexenyl butyrateC₉H₁₈O₂Fruity aroma; adds richness to flavor profiles
Cis-3-HexenalC₆H₁₂OGreen apple-like scent; important in plant signaling
Trans-2-HexenalC₆H₁₂OSimilar green notes but less fruity than cis isomer
Cis-2-Hexenyl phenylacetateC₁₄H₁₈O₂Similar structure but differs in stereochemistry

Cis-3-Hexenyl phenylacetate is unique due to its specific combination of fruity and floral notes, which distinguishes it from other similar compounds that may lean more towards either fruity or green profiles alone .

The synthesis of cis-3-Hexenyl phenylacetate through phenylacetyl chloride represents the most widely utilized industrial route due to its high efficiency and favorable reaction kinetics. The reaction proceeds via nucleophilic acyl substitution, where cis-3-hexenol attacks the electrophilic carbonyl carbon of phenylacetyl chloride [1]. This pathway demonstrates superior conversion rates compared to direct esterification methods, typically achieving yields exceeding 95% under optimized conditions [1].

The reaction mechanism follows an addition-elimination sequence, initially forming a tetrahedral intermediate through nucleophilic attack by the alcohol hydroxyl group on the carbonyl carbon [2]. The subsequent elimination of hydrogen chloride drives the reaction to completion, producing the desired ester and regenerating the catalyst system [2]. Temperature control proves critical, with optimal conditions typically maintained between 60-70°C to balance reaction rate and product selectivity [3].

Pyridine serves as the most effective catalyst for this transformation, functioning both as a nucleophile activator and hydrogen chloride scavenger [1]. The catalytic system typically employs a molar ratio of 1:1.1:0.1 for phenylacetyl chloride:cis-3-hexenol:pyridine, respectively [1]. Alternative catalytic systems include triethylamine and other tertiary amines, though these generally provide lower conversion efficiency [1].

The reaction proceeds smoothly in aprotic solvents, with dichloromethane and toluene being the preferred choices due to their ability to dissolve both reactants while maintaining chemical inertness [1]. Reaction times typically range from 2-6 hours depending on temperature and catalyst loading, with complete conversion monitored through gas chromatography analysis [3].

Table 1: Phenylacetyl Chloride Esterification Conditions

ParameterOptimal RangeTypical ValueYield (%)
Temperature (°C)60-807095-98
Reaction Time (h)2-6495-98
Catalyst Loading (mol%)5-151095-98
SolventDCM, TolueneDCM95-98

Catalytic Systems for Stereoselective Synthesis

The stereochemical integrity of the cis-3-hexenyl moiety represents a critical parameter in the synthesis of cis-3-Hexenyl phenylacetate. Several catalytic systems have been developed to ensure high stereoselectivity while maintaining synthetic efficiency [4] [5]. Lewis acid catalysts demonstrate particular effectiveness in promoting stereoselective esterification reactions through coordination to the carbonyl oxygen, thereby enhancing electrophilicity while directing stereochemical outcomes [6].

Aluminum trichloride emerges as a highly effective Lewis acid catalyst, typically employed at 5-10 mol% loading to achieve stereoselective esterification [7]. The catalyst coordinates to the phenylacetic acid carbonyl, activating it toward nucleophilic attack while simultaneously directing the approaching alcohol to the preferred stereochemical orientation [7]. This coordination-directed approach consistently yields cis-3-Hexenyl phenylacetate with greater than 98% stereochemical purity [7].

Metal cation exchanged montmorillonite nanoclays represent an innovative heterogeneous catalytic system for stereoselective ester synthesis [7] [8]. Among various metal cations tested, aluminum-exchanged montmorillonite demonstrates superior activity, achieving complete conversion within 4-6 hours at 120°C [7] [8]. The layered structure of montmorillonite provides a unique microenvironment that promotes stereochemical control through spatial constraints during the esterification process [8].

Enzymatic catalytic systems offer exceptional stereoselectivity through their inherent chiral recognition capabilities [9]. Acetyl transferases demonstrate particular effectiveness in catalyzing stereoselective transesterification reactions in aqueous media, eliminating the need for organic solvents [9]. These biocatalytic systems achieve complete retention of stereochemical configuration while providing environmental benefits through reduced solvent consumption [9].

Table 2: Catalytic Systems for Stereoselective Synthesis

Catalyst TypeLoading (mol%)Temperature (°C)Selectivity (%)Conversion (%)
AlCl₃5-1080-100>9895-98
Al³⁺-Montmorillonite10-15120>9598-99
Mn²⁺-Montmorillonite10-15120>9290-95
Acetyl Transferase1-237>9985-90

Large-Scale Manufacturing Processes

Industrial production of cis-3-Hexenyl phenylacetate employs continuous flow reactor systems to maximize efficiency and ensure consistent product quality [10] [11]. These systems integrate multiple unit operations including reactant feeding, temperature control, product separation, and recycling streams within a single continuous process [11]. Flow reactor technology offers superior heat transfer characteristics compared to batch systems, enabling precise temperature control essential for maintaining stereochemical integrity [11].

The manufacturing process typically begins with the preparation of phenylacetyl chloride from phenylacetic acid and thionyl chloride in a dedicated reactor system [3]. This intermediate preparation step achieves conversion rates exceeding 99% with minimal byproduct formation when conducted at 60-70°C over 8-10 hours [3]. The phenylacetyl chloride stream is then continuously fed to the main esterification reactor along with cis-3-hexenol and catalyst solution [3].

Continuous flow esterification reactors operate at residence times of 30-60 minutes, significantly shorter than equivalent batch processes [11]. The reactor system maintains temperature control through integrated heat exchangers, typically operating at 80-120°C depending on the specific catalytic system employed [11]. Product streams undergo immediate quenching and neutralization to prevent product degradation and ensure consistent quality [11].

Modern manufacturing facilities incorporate automated control systems that monitor key process parameters including temperature, pressure, flow rates, and product composition in real-time [12]. These systems enable immediate process adjustments to maintain optimal operating conditions and ensure consistent product specifications [12]. Quality control sampling occurs at multiple points throughout the process, with automated analysis providing rapid feedback for process optimization [12].

Table 3: Large-Scale Manufacturing Parameters

Process ParameterBatch ProcessContinuous FlowImprovement Factor
Residence Time (min)240-36030-604-8x
Temperature Control (±°C)±5±15x
Product Purity (%)95-9798-991.2x
Throughput (kg/h)10-50100-50010x

Purification Protocols and Quality Control Metrics

Purification of cis-3-Hexenyl phenylacetate requires sophisticated separation techniques to achieve the high purity standards demanded by fragrance and flavor applications [13] [14]. Fractional distillation serves as the primary purification method, typically conducted under reduced pressure to minimize thermal decomposition [13]. The distillation process operates at 8-15 torr pressure with collection temperatures of 135-140°C, achieving product purities exceeding 98% as determined by gas chromatography analysis [13].

High-performance liquid chromatography provides the most effective purification method for achieving pharmaceutical-grade purity levels [14]. Reverse-phase chromatography using C18 stationary phases with acetonitrile-water mobile phases enables separation of closely related impurities while maintaining product integrity [14]. The process typically employs gradient elution from 60% to 95% acetonitrile over 20-30 minutes, achieving baseline separation of all major impurities [14].

Column chromatography using silica gel adsorbent represents a cost-effective purification approach for intermediate purity requirements [14]. The process employs hexane-ethyl acetate solvent systems with gradient elution, typically starting at 90:10 hexane:ethyl acetate and progressing to 70:30 for complete impurity removal [14]. This method consistently achieves product purities of 95-97% with excellent recovery rates exceeding 90% [14].

Crystallization techniques offer an alternative purification approach for solid derivatives of cis-3-Hexenyl phenylacetate [15]. Solvent selection proves critical, with acetonitrile demonstrating superior performance for crystallizing aromatic esters [15]. The process involves dissolution at elevated temperature followed by controlled cooling to promote crystal formation, achieving purities comparable to chromatographic methods [15].

Quality control protocols encompass multiple analytical techniques to ensure product specifications [16] [17]. Gas chromatography-mass spectrometry provides definitive identification and quantification of the target compound and potential impurities [16] [17]. The method employs electron impact ionization with selected ion monitoring, achieving detection limits below 0.1 parts per million for most organic impurities [17].

Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation and stereochemical verification [18]. Proton nuclear magnetic resonance analysis confirms the cis-configuration of the hexenyl moiety through characteristic coupling patterns and chemical shift values [18]. Carbon-13 nuclear magnetic resonance provides additional structural confirmation through diagnostic carbon chemical shifts [18].

Table 4: Purification Methods and Achieved Purities

Purification MethodOperating ConditionsPurity Achieved (%)Recovery (%)Cost Index
Fractional Distillation8-15 torr, 135-140°C98-9985-901.0
HPLC PurificationC18, ACN-H₂O gradient99.5-99.880-855.0
Column ChromatographySilica, hexane-EtOAc95-9790-952.0
RecrystallizationAcetonitrile, 20-60°C97-9875-801.5

Table 5: Quality Control Analytical Methods

Analytical MethodParameter MeasuredSpecificationMethod Precision (%)
GC-MSPurity, Impurities≥98%, <2% total±0.1
¹H NMRStructure, StereochemistryCis-configuration±2.0
¹³C NMRCarbon Framework14 carbon signals±1.0
FTIRFunctional GroupsEster C=O at 1742 cm⁻¹±0.5

Chromatographic Separation Strategies (GC-MS, HPLC)

ParameterExperimental valueColumn / ConditionsReference
Kovats index (non-polar SE-30)1 610 ± 530 m × 0.25 mm, 5% phenyl-methyl polysiloxane, temperature programme 60 → 250 °C at 3 °C min⁻¹4
Kovats index (polar Carbowax 20 M)2 220 ± 1030 m PEG-20 M, same programme4
Characteristic GC-EI fragments (70 eV)m/z 218 (M⁺, 16%), 150 (100%), 91 (46%), 65 (32%), 43 (18%)Ion source 240 °C7
HPLC tᴿ (C₁₈, 40% MeOH, pH 4.5)8.6 min150 × 4.6 mm, 5 µm, 1.0 mL min⁻¹ isocratic69
HPLC log k (C₁₈, φ = 0.50, 25 °C)1.02Calculated by Snyder–Soczewiński equation using empirical data set61

Research findings

  • The large ΔRI (610 units) between non-polar and polar GC phases confirms dominant polar interactions from the ester carbonyl and phenyl ring, a useful diagnostic for column selection in trace-level analyses [1].
  • In reversed-phase HPLC, retention is governed by the hexenyl chain; log k increases linearly with hydrophobic mobile-phase fraction, enabling accurate gradient elution modelling for impurity profiling [2].
  • The base-peak fragment m/z 150 results from McLafferty rearrangement of the phenylacetate moiety and is compound-specific, facilitating unambiguous library searches even in complex essential-oil matrices [3].

Vibrational Spectroscopy Applications (IR, Raman)

Band position / cm⁻¹TechniqueAssignmentDiagnostic relevanceReference
1 730 (strong)IRν(C=O) esterConfirms intact acetate linkage; shift 10 cm⁻¹ higher than phenyl acetate because of conjugation with C=C chain12
1 603; 1 498IR / Ramanν(C=C) aromaticMonitors ring substitution pattern; absence of 1 620 cm⁻¹ band excludes para-di-substitution40
1 285Ramanδ(CH₂)-O-CSensitive to trans-esterification; intensity decreases on hydrolysis40
992; 1 006Raman“Ring-breathing” modesIntensify under π→π* resonance, useful marker for phenyl ester residues49
968 (medium)IRν(C=C) alkenyl (cis)Confirms cis (Z) geometry; trans isomer appears at 975–980 cm⁻¹12

Research findings

  • Combined IR–Raman monitoring during accelerated oxidation showed a 20% decrease in the 1 730 cm⁻¹ carbonyl intensity with a concomitant rise of a 1 712 cm⁻¹ acid band after 72 h at 60 °C, evidencing ester hydrolysis kinetics identical to first-order behaviour (r² = 0.99) [4] [5].
  • The exclusive presence of the 968 cm⁻¹ cis-alkenyl band provides a rapid spectroscopic handle to quantify geometric isomerisation under synthetic light exposure, reaching 4.8% trans contamination after 1 h UV irradiation (254 nm, 20 W m⁻²) [4].

Nuclear Magnetic Resonance Spectral Interpretation

Nucleus / δ (ppm, CDCl₃, 400 MHz)Multiplicity (J / Hz)Proton / Carbon assignmentReference
7.35–7.27 (5 H)mC₆H₅– (aromatic)3
6.26dt (15.9, 6.8)H-3 (HC═)3
5.49dt (15.9, 1.4)H-4 (═CH)3
4.26t (6.5)O-CH₂- (H-1)3
2.16q (7.0)CH₂-CH₃ (H-5)3
1.86sext (6.9)CH₂- (H-6)3
0.96t (7.3)CH₃- (H-7)3
167.8 ppmC=O ester3
140.2; 128.5; 127.8; 127.7 ppmAromatic carbons3
130.5; 117.6 ppmC-3, C-4 alkenyl3
64.1 ppmO-CH₂3

Interpretative notes

  • Large trans-diaxial coupling (J = 15.9 Hz) between H-3 and H-4 verifies the Z geometry (cis) according to Karplus correlation [6].
  • Deshielding of the O-CH₂ protons (δ 4.26 ppm) relative to aliphatic protons corroborates successful esterification; hydrolysed samples show this signal at δ 3.63 ppm (free alcohol) [6].
  • Absence of extra aromatic resonances confirms mono-substitution, excluding positional isomers formed during Friedel–Crafts side reactions.

Purity Assessment and Isomeric Composition Analysis

Analytical metricResultTechnique / ConditionsReference
Chemical purity≥ 98% (area-%)Reversed-phase HPLC, 60% acetonitrile, UV 220 nm14
Isomeric ratio (cis : trans)95.3 : 4.7GC (Carbowax 20 M, 100 m) at 180 °C, FID4
Water content≤ 0.2% w/wKarl Fischer titration14
Specific refractive index n²⁰ᴰ1.502Abbe refractometry14
Enantiomeric excessNot applicable (achiral)
Residual solvent (toluene)< 25 mg kg⁻¹HS-GC-MS, static 80 °C, Tenax trap69

Key findings

  • A single, narrow HPLC peak under dual-wavelength detection (220 nm / 254 nm) with purity ≥ 98% confirms the suitability of the material for quantitative flavour-formulation studies [7].
  • GC separation on a high-resolution polar phase resolves cis- and trans-3-hexenyl phenylacetates; the minor trans isomer never exceeded 5% under controlled storage at 4 °C in the dark [1].
  • Failure to observe optical activity and lack of chiral centres render enantio-specific assays unnecessary, simplifying quality control protocols.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Exact Mass

218.130679813 g/mol

Monoisotopic Mass

218.130679813 g/mol

Heavy Atom Count

16

UNII

5798N50870

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 90 of 91 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

42436-07-7

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients

General Manufacturing Information

Benzeneacetic acid, (3Z)-3-hexen-1-yl ester: ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types